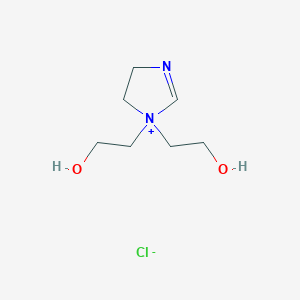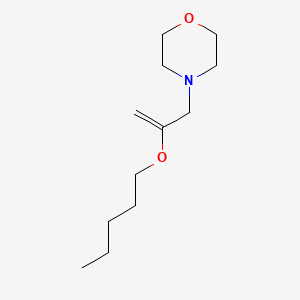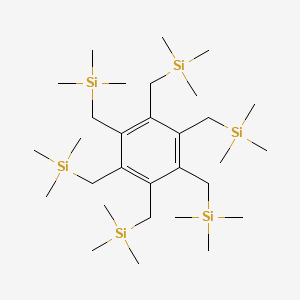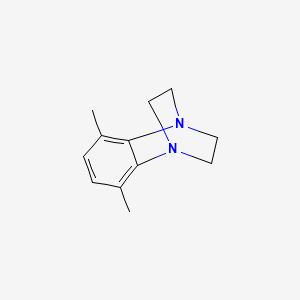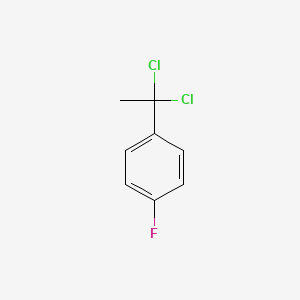
1-(1,1-Dichloroethyl)-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dichloroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 1,1-dichloroethyl group is attached to the benzene ring
準備方法
The synthesis of 1-(1,1-Dichloroethyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 1,1-dichloroethane under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst is employed to facilitate the substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
1-(1,1-Dichloroethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The 1,1-dichloroethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-(1-chloroethyl)-4-fluorobenzene or 1-ethyl-4-fluorobenzene using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(1,1-Dichloroethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and agrochemicals.
作用機序
The mechanism by which 1-(1,1-Dichloroethyl)-4-fluorobenzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing fluorine atom and the dichloroethyl group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
類似化合物との比較
1-(1,1-Dichloroethyl)-4-fluorobenzene can be compared with other similar compounds, such as:
1-(1,1-Dichloroethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine. This compound may exhibit different reactivity and applications due to the different electronegativity and size of the substituents.
1-(1,1-Dichloroethyl)-4-bromobenzene: Contains a bromine atom, which is larger and less electronegative than fluorine
1-(1,1-Dichloroethyl)-4-iodobenzene: The presence of an iodine atom, which is even larger and less electronegative, can lead to unique reactivity patterns and applications.
特性
CAS番号 |
66228-21-5 |
|---|---|
分子式 |
C8H7Cl2F |
分子量 |
193.04 g/mol |
IUPAC名 |
1-(1,1-dichloroethyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,1H3 |
InChIキー |
BPAQEQOFCZHANX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)F)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
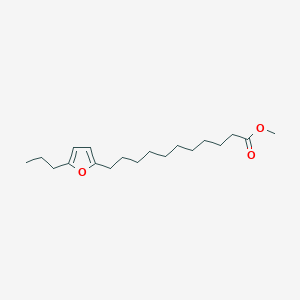
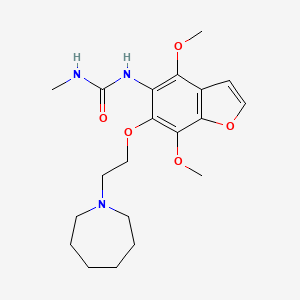
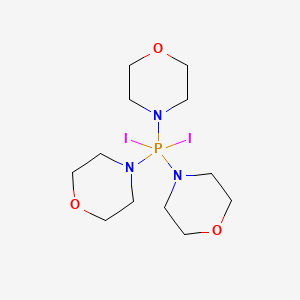
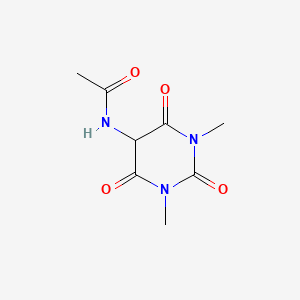

![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)

stannane](/img/structure/B14485260.png)
